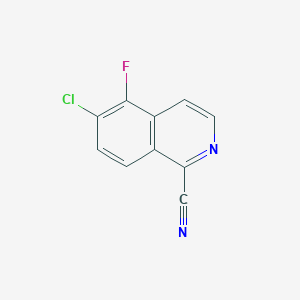

6-Chloro-5-fluoroisoquinoline-1-carbonitrile

Description

Properties

Molecular Formula |

C10H4ClFN2 |

|---|---|

Molecular Weight |

206.60 g/mol |

IUPAC Name |

6-chloro-5-fluoroisoquinoline-1-carbonitrile |

InChI |

InChI=1S/C10H4ClFN2/c11-8-2-1-6-7(10(8)12)3-4-14-9(6)5-13/h1-4H |

InChI Key |

BOFRMOIIVFAMEO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C2=C1C(=NC=C2)C#N)F)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-5-fluoroisoquinoline-1-carbonitrile typically involves the halogenation of isoquinoline derivatives. One common method includes the reaction of 6-chloroisoquinoline with a fluorinating agent under controlled conditions to introduce the fluorine atom at the 5-position. The nitrile group is then introduced through a subsequent reaction with a suitable cyanating agent .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-5-fluoroisoquinoline-1-carbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.

Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different derivatives.

Cyclization Reactions: The compound can undergo cyclization to form more complex structures.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted isoquinoline derivatives .

Scientific Research Applications

Pharmaceutical Applications

8-Chloro-5-fluoroisoquinoline-1-carbonitrile serves as an intermediate in synthesizing potential drugs targeting cancer and microbial infections. Research indicates that it exhibits significant biological activities, particularly in antimicrobial and anticancer research. The presence of halogen substituents enhances its ability to interact with biological targets, potentially leading to unique therapeutic effects. Studies have shown that compounds in this class may inhibit specific enzymes or pathways involved in disease processes, making them candidates for further investigation in drug development. The fluorine atom enhances lipophilicity, allowing better membrane penetration and interaction with cellular targets. Research continues to explore how variations in substituents affect biological activity, aiming to optimize its pharmacological profiles.

Use in Organic Synthesis

8-Chloro-5-fluoroisoquinoline-1-carbonitrile has several applications across various fields and can be used to synthesize diverse derivatives, expanding its utility in organic chemistry.

Comparison with Structural Analogs

The positioning of halogens significantly influences both chemical reactivity and biological activity, making 8-Chloro-5-fluoroisoquinoline-1-carbonitrile unique among its analogs.

| Compound Name | Unique Features |

|---|---|

| 8-Chloro-5-fluoroisoquinoline-1-carbonitrile | Contains both chloro and fluoro groups; unique reactivity profile |

| 8-Fluoroisoquinoline-1-carbonitrile | Only fluorine at the 8-position; lacks chlorine |

| 7-Fluoroisoquinoline-1-carbonitrile | Fluorine at the 7-position; different biological properties |

| 6-Fluoroisoquinoline-1-carbonitrile | Fluorine at the 6-position; distinct reactivity |

Mechanism of Action

The mechanism of action of 6-Chloro-5-fluoroisoquinoline-1-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 6-Chloro-5-fluoroisoquinoline-1-carbonitrile

- CAS No.: 2060034-06-0

- Molecular Formula : C₁₀H₄ClFN₂

- Molecular Weight : 206.60 g/mol

- Hazard Statements : H315 (causes skin irritation), H319 (causes serious eye irritation) .

This heterocyclic compound features a fused benzene-pyridine (isoquinoline) backbone substituted with chlorine (position 6), fluorine (position 5), and a nitrile group (position 1). The nitrile group enhances polarity, while the halogen substituents modulate electronic properties and reactivity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

A comparative analysis of key structural analogs is provided below:

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| This compound | 2060034-06-0 | C₁₀H₄ClFN₂ | 206.60 | Cl (C6), F (C5), -CN (C1) |

| 4-Chloro-6-fluoroquinoline | 391-77-5 | C₉H₅ClFN | 181.59 | Cl (C4), F (C6) |

| 1-Chloroisoquinoline-5-carbonitrile | 1231761-23-1 | C₁₀H₅ClN₂ | 194.61 | Cl (C1), -CN (C5) |

| 2,6-Dichloro-5-phenylnicotinonitrile | 10177-06-7 | C₁₂H₇Cl₂N₂ | 256.10 | Cl (C2, C6), -CN (C3), phenyl (C5) |

Key Observations :

- Halogen Positioning: The target compound uniquely combines Cl and F on adjacent positions (C5 and C6), which may enhance electron-withdrawing effects compared to analogs like 4-Chloro-6-fluoroquinoline, where halogens are separated .

- Nitrile Placement: The nitrile group at position 1 distinguishes it from 1-Chloroisoquinoline-5-carbonitrile, where the nitrile is at position 3. This positional difference could alter reactivity in cross-coupling reactions .

- Backbone Variation: 2,6-Dichloro-5-phenylnicotinonitrile replaces the isoquinoline core with a nicotinonitrile scaffold, introducing steric bulk via the phenyl group .

Physicochemical Properties

- Molecular Weight: The nitrile group and dual halogens increase the molecular weight (206.60) compared to simpler analogs like 4-Chloro-6-fluoroquinoline (181.59) .

- Polarity: The nitrile group likely improves solubility in polar aprotic solvents (e.g., DMF, DMSO) relative to non-nitrile analogs.

- Hazards: The target compound shares skin/eye irritation risks (H315/H319) with many halogenated nitriles, though analogs like 2,6-Dichloro-5-phenylnicotinonitrile may exhibit higher toxicity due to additional Cl substituents .

Biological Activity

6-Chloro-5-fluoroisoquinoline-1-carbonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H6ClF N

- Molecular Weight : 206.6 g/mol

- Structure : The compound features a chloro and a fluoro substituent on the isoquinoline core, which is crucial for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various pathogens. The following table summarizes the findings from various studies:

The biological activity of this compound is primarily attributed to its ability to inhibit bacterial DNA synthesis. It acts by targeting specific enzymes involved in the replication process, similar to other quinoline derivatives.

Case Studies

-

Study on Antibacterial Efficacy :

A study evaluated the antibacterial efficacy of various isoquinoline derivatives, including this compound. The results indicated that this compound exhibited potent antibacterial activity against Gram-positive bacteria, particularly Staphylococcus aureus, with an MIC value suggesting effective inhibition at low concentrations . -

In Vivo Studies :

In vivo studies demonstrated that compounds with similar structural features to this compound showed significant therapeutic efficacy in animal models infected with resistant bacterial strains. These findings support further exploration of this compound as a potential therapeutic agent in clinical settings . -

Comparative Analysis :

Comparative studies with other derivatives showed that the presence of both chloro and fluoro groups enhanced the antimicrobial potency compared to their non-substituted analogs. This suggests that these halogen substitutions play a critical role in modulating biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.